molecular formula C9H10N2O3 B178058 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide CAS No. 125162-98-3

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide

Cat. No. B178058
M. Wt: 194.19 g/mol
InChI Key: SWSDHCGZLPFBHU-UHFFFAOYSA-N
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Patent
US05194439

Procedure details

A solution of the crude product of Step 1 (36.5 g, 188 mmol) in chloroform (500 ml) was treated over 30 min with phosphorus trichloride (80 g, 580 mmol) at 0°, heated under reflux for 1 h, cooled to room temperature, and poured onto ice (2 Kg). The mixture was basified with sodium hydroxide and the layers separated. The aqueous phase was extracted with chloroform (500 ml).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[N+:7]([O-])=[CH:6][CH:5]=1)([O-])=O.P(Cl)(Cl)[Cl:16].[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:16][C:4]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[N:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=[N+](C=2CCCCC12)[O-]
Name
Quantity
80 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto ice (2 Kg)
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with chloroform (500 ml)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=NC=2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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